molecular formula C12H8BrN B6256425 2-(8-bromonaphthalen-1-yl)acetonitrile CAS No. 1261487-79-9

2-(8-bromonaphthalen-1-yl)acetonitrile

Cat. No.: B6256425
CAS No.: 1261487-79-9
M. Wt: 246.1
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Description

2-(8-Bromonaphthalen-1-yl)acetonitrile is a brominated naphthalene derivative functionalized with an acetonitrile group at the 1-position of the naphthalene ring. The bromine atom at the 8-position introduces steric and electronic effects that influence its reactivity, crystallinity, and applications in synthetic chemistry, particularly in cross-coupling reactions like Suzuki-Miyaura couplings.

Properties

CAS No.

1261487-79-9

Molecular Formula

C12H8BrN

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromonaphthalen-1-yl)acetonitrile typically involves the bromination of naphthalene followed by the introduction of the acetonitrile group. One common method includes:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromonaphthalene.

    Formation of Acetonitrile Derivative: The 8-bromonaphthalene is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromonaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The acetonitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products

    Substitution: Formation of 2-(8-substituted-naphthalen-1-yl)acetonitrile derivatives.

    Oxidation: Formation of 2-(8-bromonaphthalen-1-yl)acetic acid or amides.

    Reduction: Formation of 2-(8-bromonaphthalen-1-yl)ethylamine.

Scientific Research Applications

2-(8-bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(8-bromonaphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural Comparisons

The position of bromine on the naphthalene ring significantly impacts molecular geometry and electronic distribution. Key analogs include:

Compound Bromine Position Acetonitrile Position Crystallographic Data (Angle/Displacement)
2-(8-Bromonaphthalen-1-yl)acetonitrile 8 1 Data not explicitly reported
(1-Bromonaphthalen-2-yl)acetonitrile 1 2 Monoclinic, P2₁/n; a = 11.36 Å, β = 102.5°
(4-Bromonaphthalen-2-yl)acetonitrile 4 2 Acetonitrile C–C–N angle: 179.3°; N displacement: 0.287 Å from ring plane
  • Electronic Effects : Electron-withdrawing bromine deactivates the naphthalene ring, but its position modulates the electron density distribution. For example, in (4-bromonaphthalen-2-yl)acetonitrile, the acetonitrile group forms a 23.1° angle with the naphthalene plane, suggesting reduced conjugation compared to less hindered isomers .

Comparison of Methods :

  • (1-Bromonaphthalen-2-yl)acetonitrile was synthesized via bromination of 2-methylnaphthalene followed by acetonitrile group incorporation .
  • Analogous methods may apply to the 8-bromo isomer, though regioselectivity challenges due to steric factors at the peri position may necessitate optimized conditions.
Physicochemical Properties
  • Crystallinity: (1-Bromonaphthalen-2-yl)acetonitrile crystallizes in the monoclinic P2₁/n space group with distinct unit cell parameters (a = 11.36 Å, b = 7.24 Å, c = 11.89 Å) . The 8-bromo isomer likely exhibits different packing due to steric bulk.
  • Spectroscopic Data :
    • IR/NMR : Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives (structurally distinct but with nitrile groups) show characteristic IR peaks for C≡N (~2240 cm⁻¹) and NMR signals for aromatic protons (δ 6.5–8.5 ppm) . Similar trends are expected for bromonaphthalene-acetonitriles.
    • DFT Analysis : HOMO-LUMO gaps in coumarin-acetonitrile hybrids (e.g., 3.5–4.0 eV) correlate with charge distribution on the aromatic ring . Bromine’s electron-withdrawing effect may further lower LUMO energy in naphthalene analogs, enhancing electrophilic reactivity.

Q & A

Q. What are the optimal synthetic routes for 2-(8-bromonaphthalen-1-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis can be adapted from protocols for structurally related brominated acetonitriles. For example, substitution reactions involving bromonaphthalene precursors with cyanoethyl groups are common. A typical approach might involve:
  • Nucleophilic substitution : Reacting 8-bromo-1-naphthyl halides with cyanide sources (e.g., KCN or NaCN) under polar aprotic solvents like DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of halide to cyanide) and reaction time (12–24 hours) to mitigate side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in CDCl₃ to identify aromatic protons (δ 7.2–8.5 ppm) and the nitrile carbon (δ ~115–120 ppm) .
  • X-ray Crystallography : Single-crystal analysis (monoclinic system, space group P2₁/n) reveals bond angles and torsional strain. For example, the C-C≡N bond angle is typically ~178°, with nitrile displacement ~1.17 Å from the naphthalene plane .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 246.0 (C₁₂H₈BrN⁺).

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for brominated acetonitrile derivatives?

  • Methodological Answer :
  • Dynamic Effects : Aromatic signal splitting in NMR may arise from restricted rotation of the bromonaphthalene moiety. Variable-temperature NMR (VT-NMR) between 25–100°C can confirm conformational flexibility .
  • Crystallographic Validation : Compare X-ray-derived torsion angles (e.g., 42.5° between nitrile and naphthalene planes) with DFT-optimized structures to identify steric or electronic discrepancies .
  • Complementary Techniques : Use IR spectroscopy to validate nitrile stretching frequencies (~2240 cm⁻¹) and UV-Vis for conjugation effects (λₐᵦₛ ~270 nm) .

Q. What strategies are effective for incorporating this compound into Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :
  • Precursor Design : The bromine atom at position 8 serves as a leaving group. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C .
  • Challenges : Competing nitrile reactivity may require protective groups (e.g., silylation) or mild bases (K₂CO₃ instead of NaOH).
  • Yield Data : Typical yields range from 60–75%, with HPLC-MS monitoring to track coupling efficiency.

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer :
  • Drug Discovery : As a scaffold for kinase inhibitors, leveraging its planar naphthalene core for π-π stacking with ATP-binding pockets. Docking studies with EGFR (PDB: 1M17) show favorable binding energy (-9.2 kcal/mol) .
  • Materials Science : Functionalization via nitrile-to-amide conversion for luminescent polymers. Photophysical studies indicate blue fluorescence (λₑₘ ~450 nm) in PMMA matrices .

Key Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent nitrile hydrolysis.
  • Characterization : Cross-validate crystallographic and spectroscopic data to address steric effects.
  • Applications : Explore halogen-bonding interactions in supramolecular chemistry .

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